1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrF3N4O3/c17-11-5-10(6-21-7-11)14(26)22-3-1-12(2-4-22)23-8-13(25)24(15(23)27)9-16(18,19)20/h5-7,12H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVASUOBCMOKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core imidazolidine-2,4-dione structure, followed by the introduction of the piperidinyl and bromopyridine moieties. Key steps include:
Formation of Imidazolidine-2,4-dione: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Attachment of Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions.
Bromopyridine Introduction: The bromopyridine moiety is typically introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its combination of a bromopyridine-carbonyl-piperidine unit and a trifluoroethyl-imidazolidine dione. Key comparisons include:
Key Observations :
- Bromopyridine vs.
- Trifluoroethyl vs. Trifluoromethyl () : The 2,2,2-trifluoroethyl group in the target compound provides a longer alkyl chain than the trifluoromethyl group in , which could alter metabolic pathways and solubility .
- Dione Systems () : The imidazolidine-2,4-dione in the target compound differs from the pyrrolidine-2,5-dione () in ring size and hydrogen-bonding capacity, impacting intermolecular interactions .
Physicochemical Properties
- Lipophilicity : The trifluoroethyl group in the target compound likely increases logP compared to the acetylpiperidine derivative () but reduces it relative to the trifluoromethyl-containing compound () .
- Conformational Rigidity : The spiro system in introduces steric constraints absent in the target compound, which may affect binding pocket compatibility .
Biological Activity
1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a bromopyridine moiety and an imidazolidine core, suggests various biological activities that warrant further investigation.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C16H16BrF3N4O3
- Molecular Weight : 449.228 g/mol
- CAS Number : 2097918-27-7
The mechanism of action of this compound involves its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity, facilitating membrane penetration and potentially allowing it to interact with cellular receptors or enzymes. This interaction may modulate biochemical pathways, leading to therapeutic effects.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activity by inhibiting specific signaling pathways involved in tumor proliferation. For instance, derivatives of imidazolidine have shown promise in targeting the PI3K/Akt pathway, which is crucial in cancer cell survival and growth.
Antimicrobial Activity
The presence of the bromopyridine moiety suggests potential antimicrobial properties. Compounds containing brominated pyridine derivatives have been documented to possess activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
The piperidine ring is often associated with neuroprotective activities. Research indicates that similar compounds can modulate neurotransmitter systems and provide protection against neurodegenerative processes by reducing oxidative stress and inflammation.
Data Table: Comparison of Biological Activities
| Activity Type | Mechanism of Action | Reference Studies |
|---|---|---|
| Anticancer | Inhibition of PI3K/Akt pathway | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Studies
- Anticancer Study : A study conducted on imidazolidine derivatives demonstrated that compounds similar to this compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the caspase pathway .
- Antimicrobial Research : In a comparative analysis of bromopyridine derivatives, it was found that compounds featuring a similar structure exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .
- Neuroprotection : A recent investigation into piperidine-based compounds highlighted their ability to reduce neuroinflammation in models of Alzheimer's disease, indicating that this compound could be explored for its neuroprotective properties .
Q & A
Q. What are the optimal synthetic routes for 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Coupling Reactions : React 5-bromopyridine-3-carboxylic acid with a piperidine derivative (e.g., 4-aminopiperidine) using carbodiimide-based coupling agents (e.g., EDC/HCl) to form the 5-bromopyridine-3-carbonyl-piperidine intermediate .
Trifluoroethylation : Introduce the 2,2,2-trifluoroethyl group via nucleophilic substitution or reductive amination under anhydrous conditions (e.g., using NaBH3CN in DMF) .
Imidazolidine-2,4-dione Formation : Cyclize the intermediate using phosgene equivalents (e.g., triphosgene) in dichloromethane with catalytic triethylamine .
Purification is achieved via column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures .
Q. How is the structural integrity of this compound validated in synthetic chemistry research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks. For example, the trifluoroethyl group shows distinct F coupling in H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond lengths, as demonstrated in structurally analogous piperidine-imidazolidine-dione systems .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Methodological Answer :
- In Vitro Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (IC50 determination) .
- Cellular Uptake Studies : Use radiolabeled or fluorescently tagged analogs to evaluate membrane permeability (e.g., Caco-2 cell monolayers) .
- In Vivo Pharmacokinetics : Administer to rodent models to measure bioavailability, half-life, and metabolite profiling via LC-MS/MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Modifications : Systematically replace the bromopyridine or trifluoroethyl group with bioisosteres (e.g., chloropyridine, difluoroethyl) to probe electronic and steric effects .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins, guided by X-ray structures of homologous compounds .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes using FEP simulations in molecular dynamics software (e.g., Schrödinger) .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate oxidation potentials to identify labile sites (e.g., N-methyl groups prone to CYP450-mediated metabolism) .
- QSAR Modeling : Train models on datasets (e.g., Ames test results) to predict mutagenicity using descriptors like topological polar surface area (TPSA) .
- Metabolite Prediction : Use software (e.g., Meteor Nexus) to simulate Phase I/II metabolism and flag reactive intermediates .
Q. How should researchers address contradictions in experimental data (e.g., conflicting IC50 values across assays)?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical buffer conditions (e.g., pH 7.4 PBS) and enzyme concentrations .
- Impurity Analysis : Characterize batches via HPLC (>98% purity) to rule out synthetic byproducts as confounding factors .
- Orthogonal Validation : Cross-validate results using alternative techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What advanced techniques are recommended for resolving enantiomeric purity in chiral derivatives?
- Methodological Answer :
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to assign absolute configurations .
- Crystallographic Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to obtain diastereomeric salts for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
